1-(3-Bromopropyl)-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C11H10BrF5O2 It is characterized by the presence of bromopropyl, difluoromethoxy, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.
Methoxylation: The difluoromethoxy and trifluoromethoxy groups are introduced via nucleophilic substitution reactions using appropriate fluorinated methoxy reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The benzene ring can participate in coupling reactions, forming larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromopropyl group can yield various alkylated derivatives.
Scientific Research Applications
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorinated groups can enhance the compound’s binding affinity and specificity for certain targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene
- 1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethoxy)benzene
Uniqueness
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene is unique due to the specific arrangement of its substituents, which can result in distinct chemical and physical properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H10BrF5O2 |
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Molecular Weight |
349.09 g/mol |
IUPAC Name |
2-(3-bromopropyl)-4-(difluoromethoxy)-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H10BrF5O2/c12-5-1-2-7-6-8(18-10(13)14)3-4-9(7)19-11(15,16)17/h3-4,6,10H,1-2,5H2 |
InChI Key |
CQTMMYNDINJNFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)CCCBr)OC(F)(F)F |
Origin of Product |
United States |
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